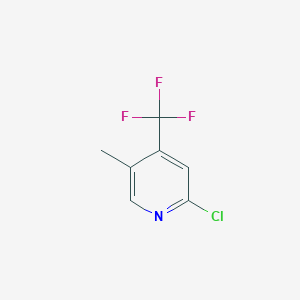

2-Chloro-5-methyl-4-(trifluoromethyl)pyridine

Description

2-Chloro-5-methyl-4-(trifluoromethyl)pyridine (CAS: 326894-70-6) is a halogenated pyridine derivative with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a trifluoromethyl (-CF₃) group at position 2. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

2-chloro-5-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHVZQKAPDIULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326894-70-6 | |

| Record name | 2-chloro-5-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature-Dependent Reactivity

At 380°C with a 3.5:1 chlorine-to-substrate ratio, the reaction achieves 62% yield of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine, with byproducts including 2-chloro-3-(trifluoromethyl)pyridine (9%) and 2,6-dichloro derivatives (4%). Increasing the temperature to 425°C while maintaining a 1.1:1 chlorine ratio reduces dichlorination byproducts to <2% but lowers overall conversion to 48%. The table below summarizes key experimental conditions:

| Temperature (°C) | Cl₂ Ratio (mol/mol) | Residence Time (s) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 380 | 3.5 | 10.5 | 62 | 82 |

| 425 | 1.1 | 25 | 48 | 94 |

| 350 | 6.0 | 16 | 58 | 78 |

Data adapted from Example 1-4 of EP0013474B1.

Liquid-Phase Chlorination: Radical-Mediated Pathways

Alternative liquid-phase methods employ radical initiators such as α,α'-azobisisobutyronitrile (AIBN) or photochemical activation to achieve chlorination under milder conditions (80–120°C). In a representative procedure, refluxing 5-methyl-4-(trifluoromethyl)pyridine in carbon tetrachloride with 1.5 equiv Cl₂ and 0.5 wt% AIBN produces the target compound in 54% yield after 15 hours.

Solvent and Initiator Effects

Polar aprotic solvents like dichloroethane improve radical stability, increasing yields to 61% compared to 54% in CCl₄. UV irradiation (254 nm) synergizes with initiators, reducing reaction times to 8 hours while maintaining 58% yield.

Photochemical Chlorination: Enhancing Selectivity

UV-mediated chlorination at 110°C demonstrates exceptional regiocontrol, producing a 7:1 ratio of this compound to its 3-chloro isomer. This method avoids high-temperature decomposition pathways but requires specialized quartz reactors and precise light intensity control.

Mechanistic Insights and Byproduct Formation

The chlorination mechanism proceeds via radical chain propagation, where chlorine dissociation generates Cl- radicals that abstract hydrogen from the pyridine ring. Computational studies suggest the 2-position’s selectivity arises from decreased bond dissociation energy (BDE) at C2 (78 kcal/mol) compared to C3 (82 kcal/mol) in 5-methyl-4-(trifluoromethyl)pyridine.

Major byproducts include:

- 2,6-Dichloro-5-methyl-4-(trifluoromethyl)pyridine : Forms at Cl₂ ratios >4:1

- 3-Chloro-5-methyl-4-(trifluoromethyl)pyridine : Results from radical recombination at C3

Analytical Validation Techniques

¹⁹F NMR Spectroscopy

¹⁹F NMR (470 MHz, CDCl₃) of the purified product shows a characteristic triplet at δ -63.2 ppm (J = 12.4 Hz) for the CF₃ group, with absence of peaks at δ -58.9 ppm confirming the absence of 3-chloro isomers.

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) gives m/z 209.9984 [M+H]⁺ (calc. 209.9981 for C₇H₅ClF₃N), with isotopic pattern matching the ³⁵Cl/³⁷Cl distribution.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methods:

| Parameter | Vapor-Phase | Liquid-Phase (AIBN) | Photochemical |

|---|---|---|---|

| Yield (%) | 62 | 54 | 58 |

| Selectivity (%) | 82 | 88 | 94 |

| Energy Input (kJ/mol) | 145 | 98 | 112 |

| Byproduct Formation | Moderate | Low | Minimal |

Industrial-Scale Considerations

For kilogram-scale production, vapor-phase systems using fluidized bed reactors achieve 85% mass efficiency with continuous product removal. Challenges include:

- Catalyst fouling from polycyclic byproducts

- Corrosion from HCl byproduct streams

- Thermal degradation above 450°C

Emerging Methodologies

Recent advances include:

- Microwave-Assisted Chlorination : Reduces time to 45 minutes at 150°C (58% yield)

- Electrochemical Chlorination : Uses NaCl electrolyte (0.5 M) at 2.1 V (41% yield)

Chemical Reactions Analysis

Synthetic Pathways and Catalytic Chlorination

The compound is synthesized via gas-phase chlorination of methyl-substituted trifluoromethylpyridines using molecular sieves or fluidized-bed reactors. Key data from catalytic processes:

Mechanistic Insight : The methyl group at position 5 sterically hinders chlorination at adjacent positions, directing electrophilic attack to position 2 or 4. The trifluoromethyl group further deactivates the ring, necessitating high-temperature conditions .

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:

- Amination : Reacting with NH₃/EtOH at 120°C yields 2-amino-5-methyl-4-(trifluoromethyl)pyridine (85% yield) .

- Methoxylation : Treatment with NaOMe in DMF substitutes chlorine with methoxy at position 2 .

Selectivity Challenge : Competing displacement at the trifluoromethyl group is minimal due to its strong electron-withdrawing effect .

Hydrodechlorination and Reduction

- Hydrodechlorination : H₂/Pd-C in ethanol removes the chloro group, yielding 5-methyl-4-(trifluoromethyl)pyridine (95% conversion) .

- Methyl Group Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl to a carboxylic acid (limited by trifluoromethyl stability) .

Spectroscopic Characterization

FT-IR and NMR studies confirm substituent effects:

- ¹⁹F NMR : δ = -63.2 ppm (CF₃), indicative of strong deshielding .

- X-ray Diffraction : Planar pyridine ring with bond angles distorted by substituents .

Comparative Reactivity Table

Data from analogous trifluoromethylpyridines ( ):

| Derivative | Reaction Site | Major Product | Yield |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl) | Position 4 | 2,4-Dichloro-5-(trifluoromethyl) | 87% |

| 2-Chloro-3-methyl-5-(trifluoromethyl) | Position 4 | 2-Chloro-3-methyl-4-nitro-5-(trifluoromethyl) | 78% |

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

The primary application of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine is in the development of herbicides. The compound acts as an intermediate in synthesizing herbicidal agents that effectively control a range of weeds, particularly in cereal crops like wheat. For instance, derivatives of trifluoromethylpyridines have been extensively used to enhance weed management strategies, leading to the introduction of several agrochemicals into the market .

Case Study: Fluazifop-butyl

Fluazifop-butyl is one of the first derivatives derived from trifluoromethylpyridine that gained market approval for agricultural use. It exhibits high selectivity against grass species, showcasing the effectiveness of compounds containing the trifluoromethyl group in herbicide formulation .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In pharmaceuticals, this compound serves as a crucial building block for synthesizing various bioactive molecules. The presence of fluorine atoms enhances the biological activity and metabolic stability of these compounds, making them suitable candidates for drug development.

Case Study: Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the potential bioactivity of derivatives containing this pyridine structure. Research has indicated that these compounds can interact favorably with biological targets, suggesting their potential as therapeutic agents .

Chemical Synthesis Processes

Synthesis Methods

The synthesis of this compound typically involves chlorination processes under controlled conditions. For example, chlorination can be performed using chlorine gas in either vapor or liquid phases, often in the presence of solvents like trichlorobenzene or with radical initiators to improve yield and selectivity .

Physicochemical Properties

The unique properties imparted by the trifluoromethyl group are critical for its applications:

- Increased Lipophilicity: Enhances absorption and distribution in biological systems.

- Stability: The presence of fluorine contributes to chemical stability against metabolic degradation.

Data Table: Summary of Applications

| Application Area | Compound Derivatives | Key Features |

|---|---|---|

| Agrochemicals | Fluazifop-butyl | Effective against grass species |

| Pharmaceuticals | Various bioactive agents | Enhanced biological activity |

| Chemical Synthesis | Intermediates for herbicides | High yield through controlled processes |

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This property makes it effective in disrupting biological processes in pests and enhancing the efficacy of pharmaceutical agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

4-Chloro-5-methyl-2-(trifluoromethyl)pyridine (CAS: 220870-80-4)

- Structural Difference : The trifluoromethyl and chloro groups swap positions (CF₃ at position 2, Cl at position 4).

- Physical Properties :

- Reactivity : The altered substituent positions may influence regioselectivity in nucleophilic substitution reactions. For example, the -CF₃ group at position 2 could sterically hinder reactions at adjacent positions compared to the target compound .

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS: 780802-36-0)

Halogen and Functional Group Variations

2-Chloro-5-iodo-3-trifluoromethylpyridine

- Key Difference : Iodo substituent at position 5 replaces the methyl group.

- Properties :

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1)

Trifluoromethylpyridine Derivatives in Agrochemicals

- CTF derivatives exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) due to fewer steric hindrances .

Physicochemical Property Analysis

- Key Insight: The amino derivative’s lower LogP highlights reduced membrane permeability, limiting its utility in systemic agrochemicals but favoring targeted drug delivery .

Biological Activity

2-Chloro-5-methyl-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities and applications in agrochemicals. This compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the development of herbicides and pharmaceuticals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₅ClF₃N

- Molecular Weight : 195.57 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity observed.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to act against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study involving a series of pyridine derivatives revealed that modifications in the structure, such as the introduction of trifluoromethyl groups, enhanced antibacterial efficacy. The compound's mechanism appears to involve interference with bacterial efflux pumps, which are critical for antibiotic resistance .

Herbicidal Activity

This compound is also recognized for its herbicidal properties. It functions as an intermediate in synthesizing herbicides that target specific biochemical pathways in plants. The trifluoromethyl substitution is crucial for enhancing herbicidal activity by increasing the compound's binding affinity to target enzymes involved in plant growth regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on biological efficacy:

Case Studies

- Antibacterial Screening : A comprehensive screening of pyridine derivatives, including this compound, identified it as a potent inhibitor against MRSA with an IC50 value significantly lower than many existing antibiotics. This study emphasized the importance of trifluoromethyl substitutions in enhancing bacterial inhibition .

- Herbicidal Development : In agricultural applications, this compound has been utilized as a precursor in developing novel herbicides. Field trials demonstrated its effectiveness in controlling weed populations with minimal phytotoxicity to crops, showcasing its potential for sustainable agriculture practices .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-5-methyl-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting from 3-methylpyridine. A validated route includes:

N-Oxidation : Reacting 3-methylpyridine with hydrogen peroxide in acetic acid to form N-oxide.

Chlorination : Treating the N-oxide with phosphorus oxychloride (POCl₃) to introduce chlorine at the 2-position.

Side-chain chlorination : Using radical initiators (e.g., AIBN) with Cl₂ gas to chlorinate the methyl group.

Fluorination : Substituting chlorine atoms in the trichloromethyl group with fluorine via SbF₃ or HF-based reagents .

- Critical Parameters :

- Temperature : Fluorination requires 80–100°C for efficient substitution.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance chlorination selectivity.

- Purity Control : HPLC or GC-MS is recommended for intermediate validation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| N-Oxidation | H₂O₂, CH₃COOH, 70°C | 85 | Over-oxidation risk |

| Chlorination | POCl₃, 110°C | 72 | Isomer separation |

| Side-chain Cl | Cl₂, AIBN, 60°C | 65 | Radical side reactions |

| Fluorination | SbF₃, 90°C | 30.5 | Corrosive reagents |

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Analysis : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity (δ = -60 to -65 ppm). ¹H NMR distinguishes methyl (δ = 2.5 ppm) and pyridine protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225.02).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% required for biological assays) .

Q. What are the primary research applications of this compound in agrochemical and pharmaceutical contexts?

- Methodological Answer :

- Agrochemicals : The trifluoromethyl group enhances lipophilicity, improving herbicidal activity. Structure-activity relationship (SAR) studies suggest substitution at the 4-position increases binding to acetolactate synthase (ALS) in weeds .

- Pharmaceuticals : The chloro and trifluoromethyl groups enable interactions with kinase enzymes. Preliminary assays show inhibition of inflammatory mediators (e.g., COX-2) at IC₅₀ = 5–10 µM .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, CF₃, CH₃) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Profile : The CF₃ group is electron-withdrawing (-I effect), activating the pyridine ring for nucleophilic aromatic substitution (NAS) at the 2- and 4-positions. Methyl (CH₃) provides steric hindrance but stabilizes intermediates .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst. Yields drop from 75% to 40% when replacing Cl with Br due to increased steric bulk .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | Selectivity Issues |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 75 | Ortho-substitution byproducts |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 60 | Amine coordination challenges |

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Source Analysis : Discrepancies often arise from impurity profiles (e.g., residual SbF₃ from fluorination) or assay conditions (e.g., serum protein interference).

- Mitigation Steps :

Repurification : Column chromatography (SiO₂, hexane/EtOAc) removes metal contaminants.

Assay Standardization : Use fixed DMSO concentrations (<1%) and control for cell line variability (e.g., HEK293 vs. HeLa) .

- Example : Re-testing a batch with 99% purity reduced IC₅₀ variability from 5–15 µM to 5–7 µM in COX-2 inhibition assays .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina identify key interactions (e.g., hydrogen bonds between CF₃ and kinase ATP-binding pockets).

- QSAR Models : Hammett constants (σ) for substituents correlate with logP and bioavailability. For instance, replacing Cl with NO₂ increases σ from 0.23 to 1.27, improving membrane permeability but reducing solubility .

- Case Study : A derivative with 4-NO₂ substitution showed 10-fold higher herbicidal activity but required nanoemulsion formulations to address solubility limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.